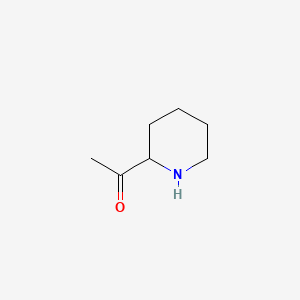

1-(Piperidin-2-yl)ethanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Piperidin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Piperidin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Industrie

Piperidine, einschließlich „1-(Piperidin-2-yl)ethanon", spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden enthalten .

Arzneimittelentwicklung

Piperidin-haltige Verbindungen stellen einen der wichtigsten synthetischen medizinischen Bausteine für die Arzneimittelentwicklung dar . Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie .

Biologische Bewertung von potenziellen Medikamenten

Die neuesten wissenschaftlichen Fortschritte bei der Entdeckung und biologischen Bewertung von potenziellen Medikamenten beinhalten oft den Piperidin-Rest .

Synthese von Piperidinderivaten

Die jüngste wissenschaftliche Literatur konzentrierte sich auf intra- und intermolekulare Reaktionen, die zur Bildung verschiedener Piperidinderivate führten: substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .

Antikoagulans-Wirkung

Einige Piperidinderivate, wie z. B. 4-(Piperidin-1-yl)pyridin-Derivate, zeigten eine starke Hemmung von Faktor IIa und eine gute Antikoagulans-Wirkung .

Hemmung der anaplastischen Lymphomkinase (ALK) und der c-ros-Onkogen-1-Kinase (ROS1)

Eine Reihe von 2-Amino-4-(1-Piperidin)pyridin-Derivaten wurde als klinisch Crizotinib-resistenter dualer Inhibitor der anaplastischen Lymphomkinase (ALK) und der c-ros-Onkogen-1-Kinase (ROS1) entwickelt .

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-2-yl)ethanone, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug discovery .

Biochemische Analyse

Biochemical Properties

1-(Piperidin-2-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1-(Piperidin-2-yl)ethanone can bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

1-(Piperidin-2-yl)ethanone has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, 1-(Piperidin-2-yl)ethanone can alter the expression of genes involved in apoptosis, leading to either cell survival or cell death depending on the cellular context .

Molecular Mechanism

The molecular mechanism of 1-(Piperidin-2-yl)ethanone involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can result in increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, 1-(Piperidin-2-yl)ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Piperidin-2-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(Piperidin-2-yl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 1-(Piperidin-2-yl)ethanone has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(Piperidin-2-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects .

Metabolic Pathways

1-(Piperidin-2-yl)ethanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels. The interaction with specific enzymes and cofactors is essential for the compound’s metabolism and its overall biological effects .

Transport and Distribution

The transport and distribution of 1-(Piperidin-2-yl)ethanone within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to various binding proteins. This transport and binding influence its localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects in different tissues and organs .

Subcellular Localization

1-(Piperidin-2-yl)ethanone’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization is crucial for understanding the precise mechanisms through which 1-(Piperidin-2-yl)ethanone exerts its biological effects .

Eigenschaften

IUPAC Name |

1-piperidin-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTKZOSFNVMLJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339765 |

Source

|

| Record name | 2-Acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97073-22-8 |

Source

|

| Record name | 2-Acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)